Cas no 1234616-52-4 ((2,3-dimethyl-2H-indazol-6-yl)methanamine)

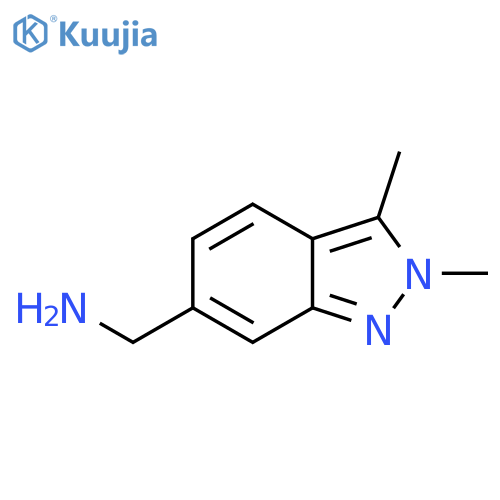

1234616-52-4 structure

商品名:(2,3-dimethyl-2H-indazol-6-yl)methanamine

CAS番号:1234616-52-4

MF:C10H13N3

メガワット:175.230321645737

MDL:MFCD17015992

CID:2618498

PubChem ID:72207618

(2,3-dimethyl-2H-indazol-6-yl)methanamine 化学的及び物理的性質

名前と識別子

-

- (2,3-dimethylindazol-6-yl)methanamine

- (2,3-dimethyl-2H-indazol-6-yl)methanamine

- CS-0055219

- 6-AMINOMETHYL-2,3-DIMETHYL-2H-INDAZOLE

- 1234616-52-4

- DTXSID201283627

- P12038

- 2,3-Dimethyl-2H-indazole-6-methanamine

- SY278067

- PB33348

- MFCD17015992

-

- MDL: MFCD17015992

- インチ: InChI=1S/C10H13N3/c1-7-9-4-3-8(6-11)5-10(9)12-13(7)2/h3-5H,6,11H2,1-2H3

- InChIKey: YSWKWJOUVUVEMI-UHFFFAOYSA-N

- ほほえんだ: CN1N=C2C=C(CN)C=CC2=C1C

計算された属性

- せいみつぶんしりょう: 175.110947427Da

- どういたいしつりょう: 175.110947427Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.8

(2,3-dimethyl-2H-indazol-6-yl)methanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-1G |

(2,3-dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 95% | 1g |

¥ 3,187.00 | 2023-03-20 | |

| Chemenu | CM231973-100mg |

(2,3-Dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 95% | 100mg |

$*** | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-500.0mg |

(2,3-dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 95% | 500.0mg |

¥2123.0000 | 2024-07-28 | |

| Chemenu | CM231973-1g |

(2,3-Dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 95% | 1g |

$*** | 2023-04-03 | |

| eNovation Chemicals LLC | Y1191133-1g |

2,3-Dimethyl-2H-indazole-6-methanamine |

1234616-52-4 | 95% | 1g |

$1155 | 2024-07-19 | |

| Ambeed | A886678-1g |

(2,3-Dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 98+% | 1g |

$648.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-100.0mg |

(2,3-dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 95% | 100.0mg |

¥956.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1125859-1g |

(2,3-Dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 98% | 1g |

¥4172.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-250.0mg |

(2,3-dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 95% | 250.0mg |

¥1273.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB02794-1.0g |

(2,3-dimethyl-2H-indazol-6-yl)methanamine |

1234616-52-4 | 95% | 1.0g |

¥3185.0000 | 2024-07-28 |

(2,3-dimethyl-2H-indazol-6-yl)methanamine 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1234616-52-4 ((2,3-dimethyl-2H-indazol-6-yl)methanamine) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1234616-52-4)(2,3-dimethyl-2H-indazol-6-yl)methanamine

清らかである:99%

はかる:1g

価格 ($):583.0